4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde

Description

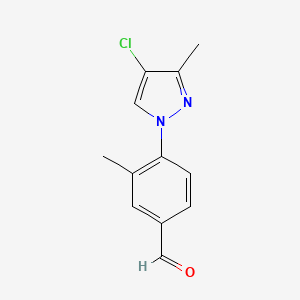

4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-methylbenzaldehyde (Molecular formula: C₁₁H₉ClN₂O, MW: 220.65) is a pyrazole-linked benzaldehyde derivative featuring a chloro substituent at the 4-position of the pyrazole ring and a methyl group at the 3-position of the benzaldehyde moiety . Notably, this compound is listed as discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or efficacy compared to alternatives .

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

4-(4-chloro-3-methylpyrazol-1-yl)-3-methylbenzaldehyde |

InChI |

InChI=1S/C12H11ClN2O/c1-8-5-10(7-16)3-4-12(8)15-6-11(13)9(2)14-15/h3-7H,1-2H3 |

InChI Key |

AGFVUXQKBDMMGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N2C=C(C(=N2)C)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key stages:

- Formation of the substituted pyrazole ring (4-chloro-3-methyl-1H-pyrazole)

- Attachment of the pyrazole moiety to the 3-methylbenzaldehyde scaffold

This approach ensures regioselectivity and high yield of the target compound.

Pyrazole Ring Construction

According to a patent (WO2009135808A2), 1,3,4-substituted pyrazole compounds can be synthesized with high regioselectivity by reacting suitable 1,3-difunctional compounds with hydrazones under controlled acidic conditions. The process involves:

- Reacting a compound of formula IV (a 1,3-difunctional precursor) with a hydrazine derivative (compound V) at temperatures ranging from 0 to 50 °C.

- The reaction time ranges typically between 0.5 to 8 hours.

- The intermediate hydrazone can be isolated or used directly in subsequent steps.

- The reaction mixture is then heated to promote cyclization to the pyrazole ring with high selectivity for the 1,3-isomer.

This method allows the introduction of substituents such as chloro and methyl groups on the pyrazole ring, critical for the target compound's structure.

Attachment to 3-Methylbenzaldehyde

The benzaldehyde moiety substituted with a methyl group at the 3-position can be prepared or obtained commercially. The coupling of the pyrazole ring to the benzaldehyde involves nucleophilic substitution or condensation reactions.

A related synthetic approach from a scale-up study for pyrazole derivatives involves:

- Starting from bromomethylbenzaldehyde precursors, which are prepared via bis-chloromethylation of m-xylene, followed by selective functional group transformations such as Sommelet reactions and reductions.

- The bromomethylbenzaldehyde is then reacted with a substituted phenol or pyrazole derivative in the presence of a base (e.g., potassium carbonate) in acetonitrile at moderate temperatures (~50 °C) to afford the desired benzaldehyde-pyrazole conjugate.

One-Pot Multicomponent Reactions

Recent advances in organocatalysis have enabled one-pot three-component reactions involving pyrazolones, aldehydes, and aryl methyl ketones catalyzed by pyrrolidine-BzOH salts. Although this method is more general for pyrazolone derivatives, it demonstrates the feasibility of efficient, high-yielding syntheses of pyrazole-containing aldehydes under mild conditions with excellent atom economy.

Summary Table of Preparation Methods

Detailed Reaction Conditions and Mechanistic Insights

Pyrazole Formation Mechanism

The reaction between 1,3-difunctional compounds and hydrazines proceeds via hydrazone intermediate formation, followed by acid-catalyzed cyclization to form the pyrazole ring. The presence of water and acid facilitates the ring closure with high regioselectivity, favoring the 1,3-substitution pattern. Control of temperature and reaction time is critical to optimize yield and minimize side products.

Benzaldehyde Functionalization

The benzaldehyde intermediate is prepared through classical aromatic substitution and functional group interconversions starting from m-xylene. The bis-chloromethylation introduces chloromethyl groups, which are converted to aldehydes via Sommelet reaction. Selective reduction and bromination steps allow precise installation of reactive sites for subsequent coupling.

Coupling to Form Target Compound

The nucleophilic substitution of bromomethylbenzaldehyde with the pyrazole derivative or phenol under basic conditions (K2CO3) in acetonitrile enables the formation of the ether or C–N bond linking the pyrazole to the benzaldehyde ring. The moderate temperature (~50 °C) ensures reaction efficiency while preserving sensitive functional groups.

Organocatalytic One-Pot Synthesis

The pyrrolidine-BzOH salt catalyst promotes sequential double condensation reactions, enabling the formation of 1,3-diarylallylidene pyrazolones in a single step. This method offers an environmentally friendly and atom-economical alternative, though its direct application to this compound requires further adaptation.

Research Findings and Analytical Data

Spectroscopic Characterization

- 1H NMR spectra of related pyrazole derivatives show characteristic singlets for pyrazole NH and methyl groups, with chemical shifts indicative of substitution patterns.

- 13C NMR confirms the presence of methyl carbons and aldehyde carbons at expected chemical shifts.

- IR Spectroscopy reveals NH stretching bands (~3200–3400 cm⁻¹) and aldehyde C=O stretching (~1700 cm⁻¹).

- Elemental analysis and mass spectrometry data confirm molecular composition and purity.

Yield and Purity

- Yields for pyrazole ring formation and coupling steps are typically high (70–90%), with regioselectivity favoring the desired isomer.

- Purification is often achieved by crystallization or chromatography, yielding analytically pure compounds suitable for further biological or synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound may be used in the study of biological processes and as a potential bioactive molecule.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied. Generally, the compound may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Benzaldehyde Backbone

Compounds sharing the pyrazole-carbaldehyde framework exhibit diverse bioactivities depending on substituent patterns:

Key Observations :

Substituted Benzaldehydes with Acaricidal Activity

Methylbenzaldehyde derivatives demonstrate structure-dependent toxicity against Tyrophagus putrescentiae:

Key Observations :

Chlorinated Pyrazole Derivatives

Chloro-substituted pyrazoles are associated with antimicrobial activity:

Key Observations :

Positional Isomers and Reactivity

Positional isomerism influences physicochemical properties:

Key Observations :

- For example, 3-methylbenzaldehyde undergoes hydrogenation with Mn-based catalysts (82% yield) , but the pyrazole-linked target compound’s behavior remains uncharacterized.

Biological Activity

4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-methylbenzaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula CHClNO and a molecular weight of 220.66 g/mol, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The structural formula of this compound includes a pyrazole ring substituted with a chloro group and an aldehyde functional group. The compound's structure can be represented as follows:

- Molecular Formula : CHClNO

- SMILES : CC1=NN(C=C1Cl)C2=CC=C(C=C2)C=O

- InChI Key : HMFRSRGDOFZHQA-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:

- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines, particularly in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231). Studies suggest that the incorporation of halogen substituents enhances cytotoxic effects and may lead to synergistic effects when combined with standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Properties : Some synthesized pyrazole carboxamides demonstrated notable antifungal activity against specific pathogens. The structural characteristics of pyrazoles may contribute to their effectiveness against microbial strains .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : Pyrazole derivatives have been linked to the inhibition of key enzymes involved in tumor progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. This inhibition disrupts cancer cell proliferation and survival mechanisms .

- Oxidative Stress Modulation : Some studies suggest that these compounds may act as antioxidants, potentially mitigating oxidative stress within cells. This property could be beneficial in reducing cellular damage associated with cancer and other diseases.

Research Findings and Case Studies

A review of literature highlights several studies focused on the biological activity of pyrazole derivatives:

Q & A

Q. What are the common synthetic routes for 4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-methylbenzaldehyde?

The compound is typically synthesized via a Vilsmeier-Haack reaction followed by nucleophilic substitution. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are first prepared using the Vilsmeier-Haack method, and the chloro group is then substituted with a phenol derivative in the presence of a base like K₂CO₃ . Reaction conditions (temperature, solvent polarity, and catalyst concentration) must be optimized to achieve yields >70%.

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the positions of substituents on the pyrazole and benzaldehyde rings .

- X-ray Crystallography : For unambiguous determination of molecular geometry and crystal packing, as demonstrated in studies of structurally related pyrazole derivatives .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .

Q. How can reaction intermediates be monitored during synthesis?

Thin-Layer Chromatography (TLC) is widely used to track intermediate formation. For example, TLC with silica gel plates and a hexane/ethyl acetate mobile phase (3:1 ratio) can resolve intermediates in nucleophilic substitution steps .

Advanced Research Questions

Q. What strategies optimize regioselectivity in pyrazole-functionalized benzaldehyde derivatives?

Regioselectivity is controlled by:

- Electronic effects : Electron-withdrawing groups (e.g., -Cl) on the pyrazole ring direct electrophilic substitution to specific positions.

- Steric hindrance : Bulky substituents (e.g., 3-methyl) on the benzaldehyde moiety can block undesired reaction pathways . Computational tools like Density Functional Theory (DFT) predict reactive sites by analyzing frontier molecular orbitals .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Systematic variation of parameters (e.g., temperature, solvent polarity, and catalyst loading) combined with Design of Experiments (DoE) methodologies can identify optimal conditions. For example, K₂CO₃ concentration in nucleophilic substitution steps significantly impacts yield, with excess base leading to side reactions .

Q. What role does X-ray crystallography play in understanding structure-activity relationships (SAR)?

X-ray data reveal bond angles, torsion angles, and non-covalent interactions critical for biological activity. For instance, the planarity of the pyrazole-benzaldehyde system in related compounds correlates with enhanced antibacterial activity by facilitating π-π stacking with target enzymes .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Molecular docking and Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzymes). For example, docking studies of analogous pyrazole-carbaldehydes into bacterial dihydrofolate reductase active sites have guided SAR-driven modifications .

Q. What analytical approaches validate the stability of this compound under varying storage conditions?

Accelerated Stability Testing (e.g., 40°C/75% relative humidity for 6 months) combined with LC-MS monitors degradation products. Hydrolytic stability of the aldehyde group is a key concern, requiring inert atmospheres or stabilizers like BHT .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Discrepancies arise from:

- Solvent effects : Chemical shifts differ in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding with the aldehyde group.

- Dynamic exchange processes : Rotameric equilibria of the pyrazole ring can split peaks at room temperature. Low-temperature NMR (-40°C) or deuterated solvents resolve these issues .

Q. How should researchers address conflicting biological activity data in published studies?

Standardize assay protocols (e.g., MIC values for antimicrobial testing) and control for:

- Compound purity : HPLC purity >98% minimizes false positives.

- Cell line variability : Use authenticated cell lines (e.g., ATCC) and replicate experiments across labs .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

| Step | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Vilsmeier-Haack | DMF/POCl₃, 80°C, 6h | 65–75 | |

| Nucleophilic Substitution | Phenol/K₂CO₃, DMF, 120°C, 12h | 70–85 |

Q. Table 2: Critical Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.02 (s, CHO) | Confirms aldehyde group |

| ¹³C NMR | δ 192.5 (CHO) | Matches DFT-calculated shifts |

| X-ray | C-Cl bond length: 1.74 Å | Validates steric/electronic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.